![molecular formula C27H27FN4O2S B2421020 N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242873-59-1](/img/no-structure.png)
N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and can provide insight into the compound’s chemical properties . The exact molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can depend on various factors including the presence of other compounds, temperature, and pressure .Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, solubility, melting point, and boiling point can provide valuable information about a compound’s behavior under different conditions . The specific physical and chemical properties of this compound are not provided in the search results .科学的研究の応用
Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors
A series of thiazole-aminopiperidine hybrids, including compounds structurally related to N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, have been evaluated as inhibitors of Mycobacterium tuberculosis. These compounds have shown activity against various tests, indicating potential as antituberculosis agents (Jeankumar et al., 2013).
Met Kinase Inhibitors for Cancer Therapy
Substituted carboxamides, similar in structure to the compound of interest, have been identified as potent and selective Met kinase inhibitors. These compounds have shown promise in tumor stasis and have been advanced into clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Anti-angiogenic and DNA Cleavage Activities in Cancer Research
Novel piperidine analogues structurally related to the compound have been shown to effectively block blood vessel formation in vivo and exhibit DNA cleavage activities. These findings suggest their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Development of Novel Pyrido and Pyrimidines Derivatives
Research on pyrido and pyrimidines derivatives, closely related to N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, has led to the synthesis of compounds with potential pharmacological applications, including antibacterial activity (Kostenko et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.", "Starting Materials": [ "4-ethylbenzylamine", "2-fluorobenzaldehyde", "thiophene-2-carboxylic acid", "piperidine-4-carboxylic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "N,N-dimethylformamide", "acetonitrile", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. Dissolve thiophene-2-carboxylic acid (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in dichloromethane and add sodium hydride (1.2 equiv).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and add water. Extract the product with dichloromethane.", "d. Dry the organic layer over sodium sulfate and concentrate the solution to obtain the product.", "Step 2: Synthesis of 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-amine", "a. Dissolve 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid (1.0 equiv) in N,N-dimethylformamide.", "b. Add triethylamine (1.2 equiv) and ethyl chloroformate (1.2 equiv) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Add water to the reaction mixture and extract the product with dichloromethane.", "e. Dry the organic layer over sodium sulfate and concentrate the solution to obtain the product.", "Step 3: Synthesis of N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide", "a. Dissolve 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-amine (1.0 equiv) and piperidine-4-carboxylic acid (1.2 equiv) in acetonitrile.", "b. Add 4-ethylbenzylamine (1.2 equiv) and triethylamine (1.2 equiv) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 12 hours.", "d. Concentrate the reaction mixture and purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "e. Dry the product and obtain the final compound." ] } | |
CAS番号 |
1242873-59-1 |
分子式 |
C27H27FN4O2S |
分子量 |
490.6 |
IUPAC名 |
N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34) |
InChIキー |
BUZXXVLPBVZYRJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。